An In-depth Technical Guide to the Synthesis and Chemical Characterization of Methscopolamine Bromide
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Methscopolamine Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of methscopolamine bromide, a quaternary ammonium derivative of scopolamine. This document details the scientific principles and practical methodologies for its preparation and analytical validation, tailored for professionals in pharmaceutical research and development.
Chemical Identity and Physical Properties
Methscopolamine bromide is a muscarinic antagonist that functions by blocking the action of acetylcholine at parasympathetic sites in various tissues.[1] It is a quaternary ammonium salt, which imparts distinct physical and pharmacological properties compared to its tertiary amine precursor, scopolamine.
Table 1: Chemical and Physical Properties of Methscopolamine Bromide
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,2R,4S,5S,7s)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonane bromide] | [2] |
| Synonyms | Scopolamine methyl bromide, Hyoscine methobromide | [1] |
| Molecular Formula | C₁₈H₂₄BrNO₄ | [1] |
| Molecular Weight | 398.29 g/mol | [1] |
| Appearance | White, odorless, crystalline powder | [3] |
| Melting Point | Approximately 225°C with decomposition | [3] |
| Solubility | Freely soluble in water, slightly soluble in alcohol, insoluble in acetone and chloroform. | [3] |
| Specific Rotation | -21° to -25° (determined in a solution of 500 mg in 10 mL) | [4] |
Synthesis of Methscopolamine Bromide
The synthesis of methscopolamine bromide is achieved through the N-methylation of scopolamine. This reaction is a classic example of the Menschutkin reaction, where a tertiary amine is alkylated with an alkyl halide to form a quaternary ammonium salt.[5][6]
Synthesis Pathway
The synthesis involves the reaction of scopolamine (a tertiary amine) with methyl bromide (an alkyl halide). The lone pair of electrons on the nitrogen atom of the tropane ring in scopolamine acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then forms an ionic bond with the positively charged quaternary ammonium cation.
Experimental Protocol
This protocol is based on general procedures for the N-alkylation of tertiary amines.[7][8]
Materials:
-
Scopolamine base
-
Methyl bromide (can be used as a solution in a suitable solvent or as a gas)
-
Anhydrous acetone (or other suitable aprotic solvent like acetonitrile)
-
Diethyl ether (for precipitation/washing)
-
Reaction vessel equipped with a stirrer, condenser, and inlet for gas/reagent addition
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve scopolamine base in anhydrous acetone under an inert atmosphere. The concentration will depend on the scale of the reaction, but a typical starting point would be a 0.5 M solution.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a stoichiometric equivalent of methyl bromide to the cooled solution with continuous stirring. If using gaseous methyl bromide, it can be bubbled through the solution. The reaction is exothermic, so maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product, methscopolamine bromide, which is a salt, may precipitate out of the acetone solution. If not, the volume of the solvent can be reduced under vacuum.
-
To induce further precipitation, an excess of a non-polar solvent such as diethyl ether can be added to the reaction mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified methscopolamine bromide under vacuum to obtain a white crystalline powder.
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized methscopolamine bromide. This involves a combination of spectroscopic and chromatographic techniques.
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive chemical characterization of synthesized methscopolamine bromide.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of methscopolamine bromide.
-
¹H NMR: The ¹H NMR spectrum provides information about the number and types of protons and their neighboring environments. For methscopolamine bromide, characteristic signals would include those from the aromatic protons of the phenyl group, the protons of the tropane skeleton, and the newly introduced methyl groups on the quaternary nitrogen. A published ¹H NMR spectrum in D₂O shows peaks at approximately 7.45, 7.42, 7.38, 5.13, 4.20, 4.10, 3.97, 3.87, 3.32, 3.21, 3.06, and 2.75 ppm.[9] A detailed analysis of the chemical shifts and coupling constants would be necessary to assign each proton.[10][11]
-
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of methscopolamine bromide would show distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the tropane ring, and the methyl carbons attached to the nitrogen.[12][13]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15][16] The IR spectrum of methscopolamine bromide is expected to show the following characteristic absorption bands:
Table 2: Expected IR Absorption Bands for Methscopolamine Bromide
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | -OH | O-H stretch |
| ~3050 | Aromatic C-H | C-H stretch |
| ~2950 | Aliphatic C-H | C-H stretch |
| ~1730 | Ester C=O | C=O stretch |
| ~1600, ~1490 | Aromatic C=C | C=C stretch |
| ~1200 | Ester C-O | C-O stretch |
An IR spectrum can be obtained using a KBr disc method.[4]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For methscopolamine bromide, electrospray ionization (ESI) is a suitable technique for analyzing the quaternary ammonium cation. The expected molecular ion would be [C₁₈H₂₄NO₄]⁺ with a mass-to-charge ratio (m/z) corresponding to the cationic portion of the molecule. Fragmentation patterns would likely involve the loss of the tropic acid ester group and cleavages within the tropane ring structure.[17][18][19][20][21]
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of methscopolamine bromide and for assaying its concentration.
3.3.1. HPLC Method for Purity Determination (Based on USP Monograph)
Table 3: HPLC Parameters for Impurity Profiling of Methscopolamine Bromide
| Parameter | Description |
| Mobile Phase | A gradient mixture of Solution A and Solution B. |
| Solution A: 850 mL of buffer and 150 mL of acetonitrile. | |
| Solution B: 500 mL of buffer and 500 mL of acetonitrile. | |
| Buffer: 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water, adjusted to pH 2.8 with phosphoric acid. | |
| Column | L1 packing (C18), 4.6-mm × 10-cm |
| Flow Rate | Approximately 3 mL/min |
| Column Temperature | 50°C |
| Detector | UV at 210 nm |
| Injection Volume | Approximately 5 µL |
System Suitability:
-
Resolution: The resolution between methscopolamine and scopolamine should be not less than 1.5.
-
Tailing Factor: The tailing factor for the methscopolamine peak should not be more than 2.0.
-
Relative Standard Deviation: For replicate injections, the RSD should not be greater than 1.0%.
Impurity Limits:
-
Any individual impurity: Not more than 0.1%
-
Total impurities: Not more than 0.5%
Table 4: Known Impurities and their Relative Retention Times
| Impurity | Relative Retention Time |
| Tropic acid | 0.4 |
| Scopolamine hydrobromide | 0.9 |
| Methylatropine bromide | 1.2 |
| Apomethscopolamine bromide | 3.5 |
Mechanism of Action: Muscarinic Receptor Antagonism
Methscopolamine bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[4] Methscopolamine has a high affinity for these receptors, and by binding to them, it prevents acetylcholine from binding and initiating its signaling cascade. The M1, M3, and M5 receptor subtypes are known to couple to Gq proteins.[22]
The diagram below illustrates the Gq-coupled signaling pathway that is inhibited by methscopolamine bromide.
Conclusion
This technical guide has outlined the synthesis and comprehensive chemical characterization of methscopolamine bromide. The synthesis via N-methylation of scopolamine is a straightforward and well-established chemical transformation. The characterization of the final product relies on a suite of analytical techniques, with HPLC being crucial for purity assessment and spectroscopic methods confirming the chemical structure. A thorough understanding of these methods is paramount for ensuring the quality, safety, and efficacy of methscopolamine bromide in its pharmaceutical applications.
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- 17. Fragmentation studies of selected drugs utilized in palliative care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
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